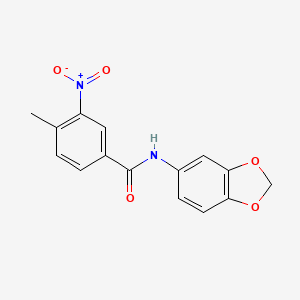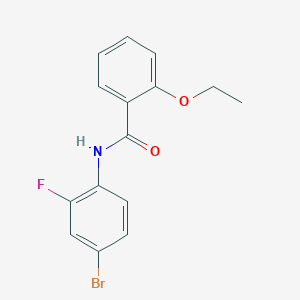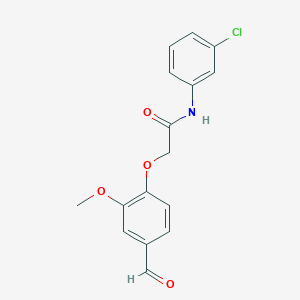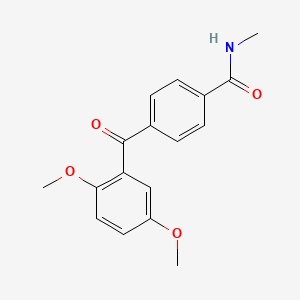![molecular formula C19H27F3N2 B5864747 1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5864747.png)
1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as CTMP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 2003 by a team of researchers from Pfizer, Inc. CTMP has gained significant attention from the scientific community due to its potential as a research tool.
作用機序
1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts as a potent inhibitor of the DAT and NET by binding to their respective binding sites. This results in the inhibition of dopamine and norepinephrine reuptake, leading to an increase in their extracellular levels. This increase in neurotransmitter levels can lead to changes in behavior and mood.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity and induce stereotypic behaviors in rats. This compound has also been shown to increase heart rate and blood pressure in animal models.
実験室実験の利点と制限
1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages as a research tool. It has a high affinity for DAT and NET, making it a useful tool for studying these transporters. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has several limitations. It has a short half-life, making it difficult to study its long-term effects. This compound is also a potent stimulant, which can lead to confounding effects in behavioral studies.
将来の方向性
There are several future directions for research on 1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is the role of this compound in addiction and substance abuse. This compound has been shown to have similar effects to other stimulants such as cocaine and amphetamines, making it a potential target for addiction research. Another area of interest is the development of this compound analogs with improved pharmacological properties. These analogs could be used to study the role of DAT and NET in various neurological disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention from the scientific community due to its potential as a research tool. It has a high affinity for DAT and NET, making it a useful tool for studying these transporters. This compound has several advantages as a research tool, but also has limitations. Future research on this compound could lead to a better understanding of the role of DAT and NET in various neurological disorders.
合成法
The synthesis of 1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 1-(4-ethylcyclohexyl)piperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a catalyst. This reaction results in the formation of this compound as a white solid with a melting point of 218-219°C. The purity of this compound can be confirmed by using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been used as a research tool in various scientific fields such as neuroscience, pharmacology, and toxicology. It has been found to have a high affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET). This property makes this compound a useful tool for studying the role of these transporters in the brain.
特性
IUPAC Name |
1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2/c1-2-15-6-8-17(9-7-15)23-10-12-24(13-11-23)18-5-3-4-16(14-18)19(20,21)22/h3-5,14-15,17H,2,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJUOURWLCPAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B5864672.png)
![2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5864673.png)


![methyl 4-ethyl-2-[(3-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5864696.png)

![2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5864711.png)
![6-benzylidene-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5864715.png)

![3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5864728.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5864731.png)

